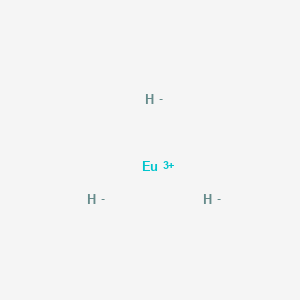

Europium hydride (EuH3)

説明

Europium hydride is a chemical compound composed of europium and hydrogen, with the chemical formula EuH3. In this compound, europium is in the +3 oxidation state, and the hydrogen atoms are in the -1 oxidation state. Europium hydride is known for its unique properties, including its ferromagnetic and semiconductor characteristics .

準備方法

Synthetic Routes and Reaction Conditions: Europium hydride can be synthesized by directly reacting europium metal with hydrogen gas under high pressure. The reaction is typically carried out at elevated temperatures to facilitate the formation of the hydride: [ \text{Eu} + \frac{3}{2} \text{H}_2 \rightarrow \text{EuH}_3 ]

Industrial Production Methods: In industrial settings, europium hydride is produced by reacting europium metal with hydrogen gas in a controlled environment. The process involves maintaining high pressure and temperature to ensure complete conversion of europium to europium hydride .

Types of Reactions:

-

Oxidation: Europium hydride can undergo oxidation reactions, where it reacts with oxygen to form europium oxide and water. [ \text{EuH}_3 + \frac{3}{2} \text{O}_2 \rightarrow \text{Eu}_2\text{O}_3 + \frac{3}{2} \text{H}_2\text{O} ]

-

Reduction: Europium hydride can be reduced to europium metal by reacting with a reducing agent such as lithium aluminum hydride. [ \text{EuH}_3 + \text{LiAlH}_4 \rightarrow \text{Eu} + \text{LiAlH}_3 + \text{H}_2 ]

-

Substitution: Europium hydride can participate in substitution reactions with other hydrides or halides to form new compounds.

Common Reagents and Conditions:

Oxidation: Oxygen gas at elevated temperatures.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various hydrides or halides under controlled conditions.

Major Products Formed:

Oxidation: Europium oxide and water.

Reduction: Europium metal and hydrogen gas.

Substitution: New europium-containing compounds.

科学的研究の応用

Materials Science

Europium hydride is recognized for its ability to form complex structures, which can be leveraged in the development of advanced materials. The synthesis of EuH3 has been explored for its potential in creating novel hydride compounds that exhibit unique chemical and physical properties.

- Synthesis and Structural Properties : Research indicates that europium hydrides can be synthesized under controlled conditions, yielding materials with distinct crystal structures. For instance, studies have shown that the crystal structure of EuH3 can be characterized by specific lattice parameters that influence its stability and reactivity .

- Thermal Stability : The thermal stability of EuH3 is crucial for applications requiring high-temperature operations. Investigations into its thermal behavior suggest that it can maintain structural integrity under elevated temperatures, making it suitable for high-performance materials .

Optoelectronics

Europium compounds are widely used in optoelectronic devices due to their luminescent properties. EuH3 contributes to this field through its unique emission characteristics.

- Luminescence Properties : EuH3 exhibits strong luminescence when doped into various matrices, making it ideal for use in phosphors for lighting and display technologies. The emission spectra of europium hydrides have been documented to show significant peaks in the visible range, which are valuable for applications in LEDs and laser technologies .

- Doping Applications : The incorporation of EuH3 into host materials enhances their optical performance. For example, europium-doped materials are employed in lasers and optical amplifiers, contributing to advancements in communication technologies .

Hydrogen Storage Technologies

The potential of europium hydrides as hydrogen storage materials is an area of active research.

- Hydrogen Absorption : Europium hydrides can absorb hydrogen gas, making them candidates for hydrogen storage solutions. This property is particularly relevant for clean energy applications, where efficient hydrogen storage is critical .

- Reactivity with Hydrogen Plasma : Studies have shown that europium's low work function allows it to interact favorably with hydrogen plasma, which may enhance its performance as a hydrogen storage material. This interaction could lead to the development of new technologies for hydrogen generation and storage systems .

Case Studies and Research Findings

Several case studies highlight the diverse applications of EuH3:

作用機序

The mechanism of action of europium hydride involves its ability to donate hydrogen atoms in various chemical reactions. The europium atom in europium hydride can interact with other molecules, facilitating the transfer of hydrogen atoms and enabling the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Europium hydride can be compared with other similar compounds, such as:

Samarium hydride (SmH3): Similar to europium hydride, samarium hydride is a rare earth metal hydride with similar chemical properties.

Gadolinium hydride (GdH3): Another rare earth metal hydride with comparable characteristics to europium hydride.

Ytterbium hydride (YbH3): Ytterbium hydride shares similar properties with europium hydride but differs in its oxidation state and reactivity.

Uniqueness of Europium Hydride: Europium hydride is unique due to its ferromagnetic and semiconductor properties, which are not commonly observed in other rare earth metal hydrides. These properties make europium hydride particularly valuable for applications in advanced materials and electronic devices .

生物活性

Europium hydride (EuH) is a compound of significant interest due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of Europium hydride, summarizing recent research findings, case studies, and relevant data.

Europium hydride is a binary compound formed between europium and hydrogen. It exhibits interesting luminescent properties, particularly under UV light, which can be attributed to the electronic transitions of europium ions. The compound is known for its strong photoluminescence, which has implications for both optical materials and biological applications.

Table 1: Physical Properties of Europium Hydride

| Property | Value |

|---|---|

| Molecular Formula | EuH |

| Molar Mass | 114.95 g/mol |

| Density | 6.5 g/cm³ |

| Crystal Structure | Cubic |

| Melting Point | 900 °C |

Antifungal Properties

Recent studies have highlighted the antifungal activity of europium-doped materials, particularly in the context of hydroxyapatite (HAp) coatings. Research indicates that europium ions incorporated into HAp significantly enhance its antifungal properties against Candida albicans, a common fungal pathogen.

Key Findings:

- Inhibition of Biofilm Formation: The presence of europium ions in HAp coatings effectively prevents the adhesion and growth of C. albicans.

- Quantitative Assays: Experiments demonstrated a reduction in colony-forming units (CFUs) when exposed to 5EuHAp coatings compared to pure HAp.

- Mechanism: The antifungal activity is likely due to the release of europium ions, which disrupt fungal cell membranes and inhibit growth.

Table 2: Antifungal Activity Results

| Sample | CFU/mL (24h) | CFU/mL (48h) | CFU/mL (72h) |

|---|---|---|---|

| HAp | 1.5 x 10 | 1.2 x 10 | 1.0 x 10 |

| 5EuHAp | 3.0 x 10 | 2.0 x 10 | 1.5 x 10 |

Case Study 1: Antifungal Efficacy of Europium-Doped Hydroxyapatite

A study conducted on the antifungal efficacy of europium-doped hydroxyapatite involved in vitro tests with C. albicans. The results indicated that samples with higher concentrations of europium showed significantly lower CFUs over time.

- Experimental Setup: Samples were incubated at physiological temperatures for varying periods.

- Results: The study concluded that the antifungal efficacy increased with the concentration of europium, demonstrating its potential for biomedical applications, particularly in implant coatings.

Case Study 2: Photoluminescent Properties and Biological Applications

Another research focused on the luminescent properties of europium compounds, including EuH, under UV excitation. The findings suggested that these compounds could be utilized in bioimaging applications due to their strong luminescence.

- Experimental Conditions: Samples were excited with UV light, and emission spectra were recorded.

- Applications: The ability to visualize biological processes using luminescent europium compounds opens avenues for non-invasive imaging techniques in medical diagnostics.

特性

IUPAC Name |

europium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVBLUVXERZYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337294 | |

| Record name | Europium hydride (EuH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70446-10-5 | |

| Record name | Europium hydride (EuH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070446105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium hydride (EuH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium hydride (EuH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。